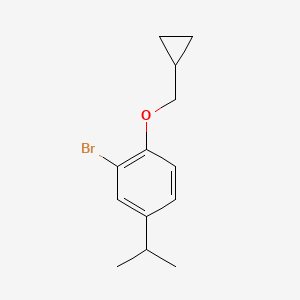
(4-Bromo-2,5-dimethoxyphenyl)(phenyl)methanone
Descripción general
Descripción
4-Bromo-2,5-bis(methyloxy)phenylmethanone: is an organic compound with the molecular formula C15H13BrO3 It is a derivative of benzophenone, where the phenyl groups are substituted with bromine and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-bis(methyloxy)phenylmethanone typically involves the bromination of 2,5-dimethoxybenzophenone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization or chromatography to obtain the pure product .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 4-Bromo-2,5-bis(methyloxy)phenylmethanone can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
- Substitution reactions yield substituted benzophenones.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions yield alcohols .
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Medicine:
- Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial agents .
Industry:
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,5-bis(methyloxy)phenylmethanone involves its interaction with biological targets through covalent modification. The bromine atom can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of their function. This property is exploited in the design of photoaffinity probes, where the compound is activated by UV light to form covalent bonds with target proteins .
Comparación Con Compuestos Similares
4-Bromophenylmethanone: Lacks the methoxy groups, making it less versatile in chemical reactions.
4-(Bromomethyl)phenylmethanone: Contains a bromomethyl group instead of bromine, leading to different reactivity.
5-Bromo-2-chlorophenylmethanone: Contains additional chlorine and ethoxy groups, altering its chemical properties and applications.
Uniqueness: The presence of both bromine and methoxy groups in 4-Bromo-2,5-bis(methyloxy)phenylmethanone provides unique reactivity and versatility in synthetic applications. This makes it a valuable compound for developing new materials and studying biological systems .
Propiedades
Fórmula molecular |
C15H13BrO3 |
|---|---|
Peso molecular |
321.16 g/mol |
Nombre IUPAC |
(4-bromo-2,5-dimethoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H13BrO3/c1-18-13-9-12(16)14(19-2)8-11(13)15(17)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clave InChI |
WOGAIDMSZKBXBZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(Bromoacetyl)benzo[b]thiophen-5-carbonitrile](/img/structure/B8379356.png)





![5,6-dichloro-N-[3-(dimethylamino)propyl]-N-methylnicotinamide](/img/structure/B8379390.png)
![8-(4-Benzyloxy-phenyl)-1,4-dioxa-spiro[4.5]decan-8-ol](/img/structure/B8379395.png)
